(3E)-3-amino-N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxycarbamimidoyl group attached to the acetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Halogenation: The starting material, a phenyl ring, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.
Amidation: The halogenated phenyl compound is then reacted with an appropriate amine to form the acetamide derivative.
Hydroxycarbamimidoyl Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)-4-FLUORO-3,5-DIMETHYLBENZENESULFONAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-4-METHYLBENZAMIDE
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9ClFN3O2 |
---|---|
Molecular Weight |
245.64 g/mol |
IUPAC Name |
(3E)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H9ClFN3O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) |
InChI Key |
QIDIRJFTYVAHOJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C(=N\O)/N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)F |
Origin of Product |
United States |
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